![molecular formula C12H11N3O4 B2757118 7-nitro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione CAS No. 41994-13-2](/img/structure/B2757118.png)

7-nitro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

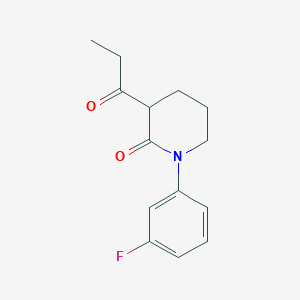

The compound “7-nitro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione” belongs to the class of organic compounds known as benzodiazepines . These are organic compounds containing a benzene ring fused to either isomers of diazepine(unsaturated seven-member heterocycle with two nitrogen atoms replacing two carbon atoms).

Molecular Structure Analysis

The molecular formula of the compound is C12H12N2O2 . It has a molecular weight of 216.24 g/mol . The InChI string representation of the molecule is 1S/C12H12N2O2/c15-11-10-6-3-7-14 (10)12 (16)8-4-1-2-5-9 (8)13-11/h1-2,4-5,10H,3,6-7H2, (H,13,15)/t10-/m0/s1 .Physical And Chemical Properties Analysis

The compound has an optical activity of [α]23/D +525°, c = 0.6 in methanol . Its melting point is 218-220 °C . The compound is non-combustible .Applications De Recherche Scientifique

Anxiolytic Agents Development

Researchers have explored derivatives of pyrrolo[2,1-c][1,4]benzodiazepine for their potential as anxiolytic agents. A study focused on (+)-1,2,3,11a-tetrahydro-10-methyl-5H-pyrrolol[2,1-c][1,4]benzodiazepine-5,11)10H)-dione, revealing its candidacy for anxiolytic evaluation in a clinical trial. Metabolism studies in animals highlighted rapid hydroxylation, leading to the preparation of compounds with methyl groups to block metabolism and potentially obtain more active or longer-acting compounds. However, these derivatives showed less activity than the parent compound (W. B. Wright et al., 1978).

Synthesis of Functionalized Pyrrolidines and Pyrrolo-Benzodiazepines

Another application involves the synthesis of optically active pyrrolo[1,4]benzodiazepine-2,5-diones. This synthesis strategy is based on an initial Michael addition of functionalized 1,2-ketoamides on nitroalkenes, followed by a reduction–double cyclization sequence. This approach has opened new pathways for the creation of substituted benzodiazepines (Paola Acosta et al., 2015).

Advanced Pyrrolo-Benzodiazepine Synthesis Techniques

Efforts to improve the synthesis of pyrrolo[2,1-c][1,4]benzodiazepine-5,11-diones include the development of efficient methods for the reduction of aromatic nitro and azido compounds using indium/NH4Cl. This solid-phase reduction technique facilitates the synthesis process, offering a more streamlined approach to producing these compounds (A. Kamal et al., 2001).

Propriétés

IUPAC Name |

2-nitro-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c16-11-10-2-1-5-14(10)12(17)8-6-7(15(18)19)3-4-9(8)13-11/h3-4,6,10H,1-2,5H2,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKBSIGLNSVUGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-nitro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2757037.png)

![N-benzyl-3-((4-chlorophenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2757039.png)

![3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one](/img/structure/B2757041.png)

![1-(2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2757046.png)

![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2757048.png)

![N-{2-[5-(2-hydroxy-3-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2757054.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2757055.png)

![2-Amino-2-[3-(5-fluoropentyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2757056.png)